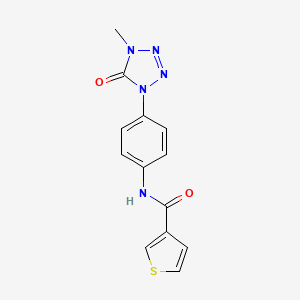

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with tetrazole and thiophene moieties are widely studied due to their potential biological activities . Tetrazoles are known for their use in drug design due to their bioisosteric relationship with the carboxylate group . Thiophenes are aromatic compounds that are also found in various biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds can be determined by various spectroscopic techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield a variety of thiazolyl-pyrazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by various techniques. For example, in IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm−1 which was assigned to an alkyl stretch (–CH2–), and the 1444–1580 cm−1 absorption assigned to aromatic C=C stretching .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Application : This compound and its derivatives have been synthesized and studied for their antimicrobial activities. Research indicates significant activities against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Anticancer Evaluation

- Application : Thiophene derivatives, which include structures similar to the compound , have been evaluated for their anticancer activities. Studies show that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Analgesic and Anti-inflammatory Activities

- Application : Research has been conducted on thiophene-3-carboxamide derivatives for their potential analgesic and anti-inflammatory activities. These studies suggest the potential therapeutic uses of these compounds in treating pain and inflammation (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

Antidiabetic Screening

- Application : N-substituted derivatives of thiophene-3-carboxamide have been synthesized and evaluated for their antidiabetic activity, particularly through α-amylase inhibition assays. These findings open up possibilities for their use in diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antiallergic Agents

- Application : Compounds structurally related to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide have been explored for their antiallergic properties. Research suggests that certain derivatives can be significantly more potent than standard antiallergic drugs (Honma, Oda, Hashiyama, Hanamoto, Nakai, Inoue, Ishida, Takeda, Ono, & Tsuzurahara, 1983).

Mécanisme D'action

The mechanism of action of these compounds can vary greatly depending on their structure and the target they interact with. For instance, some compounds show promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), suggesting potential anticancer activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c1-17-13(20)18(16-15-17)11-4-2-10(3-5-11)14-12(19)9-6-7-21-8-9/h2-8H,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAZYQKSHNFHNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)